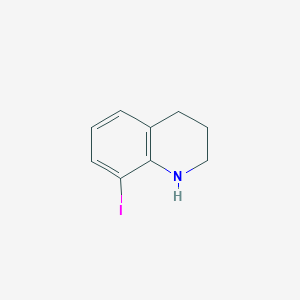

8-Iodo-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 8-Iodo-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodo-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1038731-97-3 |

|---|---|

Molecular Formula |

C9H10IN |

Molecular Weight |

259.09 g/mol |

IUPAC Name |

8-iodo-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |

InChI Key |

GYQKIMYDVBKPMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)I)NC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodo-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Iodo-1,2,3,4-tetrahydroquinoline, a key halogenated building block in synthetic and medicinal chemistry. We will delve into its synthesis, detailed spectroscopic characterization, and explore its utility as a versatile intermediate for the development of novel chemical entities.

Introduction: The Significance of the 8-Iodo-1,2,3,4-tetrahydroquinoline Scaffold

8-Iodo-1,2,3,4-tetrahydroquinoline belongs to the broader class of tetrahydroquinolines, which are privileged structures in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of an iodine atom at the 8-position of the tetrahydroquinoline core offers a strategic advantage for synthetic chemists. The carbon-iodine bond serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic elaboration of the tetrahydroquinoline scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

The strategic placement of the iodine atom at the 8-position can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the introduction of a heavy atom like iodine can be useful for X-ray crystallographic studies to elucidate binding modes with biological targets.

Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline

The synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline can be approached through several synthetic strategies. A common and effective method involves the direct iodination of the parent 1,2,3,4-tetrahydroquinoline. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging. A more controlled synthesis often starts from an appropriately substituted aniline derivative.

One plausible synthetic route is the reductive cyclization of a suitably substituted nitroarene. For instance, the reaction of 2-iodoaniline with an appropriate three-carbon synthon, followed by reduction of the resulting intermediate, can yield the desired product.

A frequently employed method for the synthesis of the parent 1,2,3,4-tetrahydroquinoline involves the hydrogenation of quinoline. Subsequent direct iodination would then be required to introduce the iodine at the 8-position.

Due to the limited availability of a specific, detailed experimental protocol for the direct synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline in the searched literature, a general procedure for the synthesis of a related C-8 substituted tetrahydroquinoline is presented below for illustrative purposes. This highlights the general principles that would be applied.

Illustrative Synthetic Workflow

Caption: General workflow for synthesizing C-8 iodo-substituted tetrahydroquinolines.

Experimental Protocol: Synthesis of an 8-Iodo-tetrahydro-3H-cyclopenta[c]quinoline Derivative (Analogue)

This protocol is adapted from the synthesis of a structurally related compound and illustrates the principles that could be applied to synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline.[1]

Materials:

-

p-Iodoaniline

-

Other necessary reagents for the specific cyclization reaction (e.g., an aldehyde and an alkene for a Povarov reaction)

-

Appropriate solvent (e.g., Dichloromethane)

-

Catalyst (if required)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a solution of p-iodoaniline in the chosen solvent, add the other reactants for the cyclization reaction.

-

Stir the reaction mixture at the appropriate temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up to remove any water-soluble impurities.

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 8-iodo-tetrahydroquinoline derivative.

Note: The specific reagents, stoichiometry, and reaction conditions would need to be optimized for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline.

Physicochemical and Spectroscopic Characterization

Detailed characterization is essential to confirm the identity and purity of the synthesized 8-Iodo-1,2,3,4-tetrahydroquinoline. The following are the expected physicochemical properties and a guide to the interpretation of its spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀IN | Calculated |

| Molecular Weight | 259.09 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid | General knowledge |

| Melting Point | Not available in searched results | - |

| Boiling Point | Not available in searched results | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol | General knowledge |

Spectroscopic Data Interpretation

While specific spectral data for 8-Iodo-1,2,3,4-tetrahydroquinoline was not found in the search results, the following provides an expert interpretation of the expected spectra based on the structure and data for the parent compound and related iodoarenes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. Due to the iodine substitution at C8, the typical coupling patterns of the aromatic protons of 1,2,3,4-tetrahydroquinoline will be altered. We would expect to see three signals in this region, likely a doublet, a triplet, and another doublet, corresponding to the protons at C5, C6, and C7. The exact chemical shifts will be influenced by the electronic effects of the iodine atom.

-

Aliphatic Region (δ 1.5-3.5 ppm): The protons of the saturated heterocyclic ring will appear in this region.

-

-CH₂- (C4): A triplet corresponding to the two protons at the C4 position.

-

-CH₂- (C2): A triplet corresponding to the two protons at the C2 position.

-

-CH₂- (C3): A multiplet (likely a sextet) for the two protons at the C3 position, coupled to the protons at C2 and C4.

-

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Region (δ 90-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the iodine (C8) will have a significantly shifted signal, typically to a lower field (around 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbon signals will also be shifted compared to the parent compound.

-

Aliphatic Region (δ 20-50 ppm): Three signals are expected for the sp³ hybridized carbons of the tetrahydro- portion of the molecule (C2, C3, and C4).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 259, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show the presence of one iodine atom.

-

Fragmentation: Common fragmentation pathways for tetrahydroquinolines involve the loss of substituents and cleavage of the heterocyclic ring.

IR (Infrared) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-N Stretch: A band in the fingerprint region (around 1200-1350 cm⁻¹) corresponding to the C-N stretching vibration.

-

C-I Stretch: A weak absorption in the far-infrared region (typically below 600 cm⁻¹).

Logical Flow for Characterization

Caption: A logical workflow for the comprehensive characterization of the title compound.

Reactivity and Synthetic Applications

The primary utility of 8-Iodo-1,2,3,4-tetrahydroquinoline in synthetic organic chemistry lies in its ability to participate in cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a powerful tool for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 8-position of the tetrahydroquinoline core.

General Reaction Scheme: 8-Iodo-1,2,3,4-tetrahydroquinoline + R-B(OR')₂ --(Pd catalyst, Base)--> 8-R-1,2,3,4-tetrahydroquinoline

This reaction is instrumental in building molecular complexity and is widely used in the synthesis of potential drug candidates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This allows for the introduction of various primary and secondary amines at the 8-position, providing access to a diverse library of 8-amino-1,2,3,4-tetrahydroquinoline derivatives.

General Reaction Scheme: 8-Iodo-1,2,3,4-tetrahydroquinoline + R¹R²NH --(Pd catalyst, Base)--> 8-(NR¹R²)-1,2,3,4-tetrahydroquinoline

These aminated products can serve as key intermediates for further functionalization or as final target molecules in drug discovery projects.

Safety and Handling

As with any chemical substance, 8-Iodo-1,2,3,4-tetrahydroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

8-Iodo-1,2,3,4-tetrahydroquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic iodination provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of a wide range of derivatives for biological evaluation. While detailed synthetic and characterization data for this specific molecule are not widely published, the general principles of synthesis and characterization of related compounds provide a solid foundation for its preparation and use in the laboratory. The continued exploration of the chemistry of 8-Iodo-1,2,3,4-tetrahydroquinoline is likely to lead to the discovery of novel compounds with interesting and useful biological activities.

References

- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience. (2018).

- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Tre

- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Tre

- Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. PubMed Central. (2011).

Sources

"8-Iodo-1,2,3,4-tetrahydroquinoline" molecular weight and formula

[1][2][3]

Executive Summary

8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a bicyclic organic compound characterized by a saturated nitrogen-containing ring fused to an iodinated benzene ring.[1][2] It serves as a high-value scaffold in drug discovery, particularly as a precursor for tricyclic alkaloids and kinase inhibitors (e.g., BRAF/KRAS modulators). Its structural uniqueness lies in the C-8 iodine handle , which is positioned ortho to the secondary amine, enabling precise, regioselective palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) without protecting group interference often seen in non-ortho isomers.

Physicochemical Profile

The following data consolidates experimental and computed properties for precise identification.

| Property | Value | Notes |

| IUPAC Name | 8-Iodo-1,2,3,4-tetrahydroquinoline | |

| CAS Number | 1038731-97-3 | Primary identifier |

| Molecular Formula | C | |

| Molecular Weight | 259.09 g/mol | Monoisotopic Mass: 258.986 |

| Appearance | Yellow to Orange Oil | Tends to darken upon oxidation |

| Density | ~1.68 g/cm³ (Predicted) | High density due to Iodine atom |

| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Low water solubility |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Less basic than non-iodinated THQ due to steric/electronic effects of Iodine |

Synthetic Methodology

The synthesis of 8-I-THQ requires chemoselective reduction. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodehalogenation (cleavage of the C-I bond). The industry-standard protocol utilizes a selective hydride donor in acidic media to reduce the pyridine ring while preserving the aryl iodide.

Reaction Logic & Causality

-

Precursor: 8-Iodoquinoline (commercially available).

-

Reagent Choice: Sodium Cyanoborohydride (NaBH₃CN) is selected over NaBH₄ because it is stable in acid (pH ~3-4).

-

Solvent System: Glacial Acetic Acid serves dual roles:

-

Solvent: Solubilizes the quinoline.

-

Activator: Protonates the quinoline nitrogen (

), activating the C=N bond for hydride attack.

-

Synthesis Workflow Diagram

Figure 1: Chemoselective reduction pathway preserving the aryl-iodide motif.

Validated Experimental Protocol

Safety Note: NaBH₃CN generates HCN gas upon contact with strong acids. Work exclusively in a well-ventilated fume hood.

-

Preparation: Charge a round-bottom flask with 8-iodoquinoline (1.0 equiv) and Glacial Acetic Acid (0.5 M concentration relative to substrate).

-

Activation: Stir at room temperature for 10 minutes to ensure complete protonation (solution typically turns yellow/orange).

-

Reduction: Cool the mixture to 10°C. Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise over 20 minutes. Reasoning: Exothermic control prevents runaway side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes). The starting material (fluorescent) should disappear.

-

Quench & Workup:

-

Pour reaction mixture into ice-water.

-

Neutralize carefully with NaOH or Na₂CO₃ to pH ~9. Critical: Basic pH ensures the product is in the free-base form for extraction.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (Gradient 95:5 to 80:20).

Structural Characterization (Self-Validating Logic)

To confirm identity without a reference standard, use the following spectroscopic logic.

Proton NMR ( H-NMR) Analysis

Solvent: CDCl₃ (7.26 ppm ref)

| Position | Shift ( | Multiplicity | Integration | Structural Logic |

| Ar-H (7) | 7.45 – 7.55 | Doublet (d) | 1H | Diagnostic: Deshielded by adjacent Iodine (Ortho effect). |

| Ar-H (5) | 6.90 – 7.00 | Doublet (d) | 1H | Meta to Iodine; standard aromatic range. |

| Ar-H (6) | 6.40 – 6.50 | Triplet (t) | 1H | Pseudo-triplet (dd), shielded by para-nitrogen resonance. |

| NH | ~4.00 | Broad (br) | 1H | Exchangeable; shift varies with concentration. |

| H-2 | 3.30 – 3.40 | Triplet (t) | 2H | Deshielded by adjacent Nitrogen (alpha-protons). |

| H-4 | 2.75 – 2.85 | Triplet (t) | 2H | Benzylic protons. |

| H-3 | 1.90 – 2.00 | Multiplet (m) | 2H | Beta-protons; typical aliphatic cyclic methylene. |

Validation Check: The presence of three aromatic protons (d, d, t pattern) confirms the 1,2,3,4-tetrahydroquinoline core. The significant downfield shift of one doublet (H-7) confirms the retention of the Iodine atom at position 8.

Mass Spectrometry (MS)

-

Technique: ESI-MS or GC-MS.

-

Expected Signal:

-

Isotope Pattern: Iodine is monoisotopic (

I), so no M+2 pattern (unlike Br/Cl) will be observed. This lack of M+2 confirms Iodine over Bromine contamination.

Applications in Drug Discovery

8-I-THQ is a "privileged structure" due to its ability to undergo divergent synthesis.

Scaffold Functionalization Strategy

The C-8 Iodine allows for orthogonal functionalization relative to the N-1 amine.

Figure 2: Divergent synthetic utility in library generation.

Case Study: Kinase Inhibitors

In the development of BRAF and KRAS inhibitors, the tetrahydroquinoline core mimics the adenine binding mode of ATP. The 8-iodo position is frequently coupled to heteroaromatic rings (e.g., pyridines, pyrazoles) to access the hydrophobic pocket of the enzyme, enhancing potency and selectivity [1][3].

References

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, vol. 93, no.[3][4] 12, 1971, pp. 2897–2904. (Foundational protocol for selective reduction).

- Google Patents.WO2024208934A1 - Tricyclic compounds for the treatment of cancer. (Cites use of 8-iodo-THQ as Intermediate D1).

An In-Depth Technical Guide to the Spectral Analysis of 8-Iodo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 8-Iodo-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound. As a substituted tetrahydroquinoline, its structural elucidation is fundamental for applications in medicinal chemistry and materials science, where the quinoline scaffold is a prevalent motif.[1] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the iodo-substituent on the aromatic ring and the saturated heterocyclic portion of 8-Iodo-1,2,3,4-tetrahydroquinoline gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for researchers working with this and related compounds.

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [2]

Characteristic IR Absorption Bands

The IR spectrum of 8-Iodo-1,2,3,4-tetrahydroquinoline will display characteristic absorptions corresponding to its secondary amine, aromatic, and aliphatic components.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3450 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Strong |

| C-I | Stretch | ~500 - 600 | Medium to Weak |

Causality Behind Assignments: The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region, which is generally less broad than an O-H stretch. [3]The C-N stretching of aromatic amines is found between 1250-1350 cm⁻¹. [4]The presence of both aromatic and aliphatic C-H stretches is a key feature, appearing just above and below 3000 cm⁻¹, respectively. The C-I stretch is found in the far-IR region and can sometimes be difficult to observe.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like 8-Iodo-1,2,3,4-tetrahydroquinoline, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.

-

Data Acquisition: Place the prepared sample in the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample holder or clean ATR crystal.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the major absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.

Expected Fragmentation Pattern

The molecular ion peak (M⁺) for 8-Iodo-1,2,3,4-tetrahydroquinoline is expected at an m/z corresponding to its molecular weight (C₉H₁₀IN, MW ≈ 259.09). The fragmentation pattern is influenced by the stability of the resulting ions.

| m/z Value | Proposed Fragment | Comments |

| 259 | [C₉H₁₀IN]⁺ | Molecular Ion (M⁺) |

| 132 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-compounds. [5] |

| 131 | [M - HI]⁺ | Loss of hydrogen iodide. |

| 117 | [C₈H₇N]⁺ | Resulting from fragmentation of the heterocyclic ring, possibly via retro-Diels-Alder type cleavage. [6] |

Causality Behind Fragmentation: The primary fragmentation pathway for halogenated compounds often involves the loss of the halogen atom. [7]In this case, the cleavage of the C-I bond to lose an iodine radical is highly probable. Subsequent fragmentation of the tetrahydroquinoline ring system can lead to other characteristic ions. [6]

Caption: Plausible MS fragmentation pathway for 8-Iodo-1,2,3,4-tetrahydroquinoline.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method that generates a molecular ion and extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. IR spectroscopy confirms the presence of key functional groups, mass spectrometry provides the molecular weight and fragmentation clues, and NMR spectroscopy reveals the detailed connectivity of the atoms. This integrated approach provides a self-validating system for the unambiguous structural confirmation of 8-Iodo-1,2,3,4-tetrahydroquinoline.

Caption: Integrated workflow for structural elucidation.

References

- Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

University of Calgary. IR: amines. [Link]

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499–1504. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

-

Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chen, C. H., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. Scientific Reports, 10(1), 5894. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. [Link]

-

MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

Khan, I., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Tropical Journal of Pharmaceutical Research, 17(3), 469. [Link]

-

Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (1998). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]

-

Royal Society of Chemistry. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

SlideShare. Mass chart Fragmentation. [Link]

-

Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

-

Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

LOCKSS. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

DOI. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4- Tetrahydroisoquinoline Conjugate with Dipeptide Derivativ. [Link]

-

MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

PubMed. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

ScienceDirect. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions | MDPI [mdpi.com]

- 2. wikieducator.org [wikieducator.org]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scribd.com [scribd.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Mass chart Fragmentation | PDF [slideshare.net]

An In-Depth Technical Guide to 8-Iodo-1,2,3,4-tetrahydroquinoline: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Iodo-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While the definitive first synthesis of this specific molecule is not prominently documented, this guide reconstructs its probable historical discovery through an analysis of the evolution of synthetic methodologies for quinolines and their derivatives. We delve into the foundational synthetic strategies, including the preparation of key precursors and the classical reactions likely employed for its initial preparation. The guide further explores the progression to modern, more efficient synthetic routes, details the compound's physicochemical properties and characterization, and highlights its contemporary applications as a versatile building block in drug discovery and as a precursor for advanced diagnostic imaging agents.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This has led to the development of tetrahydroquinoline derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a halogen, such as iodine, at the 8-position of the tetrahydroquinoline ring system offers a unique handle for further synthetic transformations and can significantly modulate the compound's biological activity and pharmacokinetic profile.

Historical Perspective: A Reconstruction of the Discovery of 8-Iodo-1,2,3,4-tetrahydroquinoline

While a singular "discovery" paper for 8-Iodo-1,2,3,4-tetrahydroquinoline is not readily apparent in the historical literature, its first synthesis can be logically inferred from the timeline of key developments in organic chemistry in the late 19th and early 20th centuries. Two primary synthetic pathways, leveraging well-established reactions of the era, emerge as the most probable routes to its initial preparation.

Plausible Historical Synthetic Route I: Catalytic Hydrogenation of 8-Iodoquinoline

The catalytic hydrogenation of aromatic systems, pioneered in the early 20th century, provides a direct method for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline from its aromatic precursor, 8-iodoquinoline.

2.1.1. Synthesis of the Precursor: 8-Iodoquinoline

The synthesis of 8-iodoquinoline itself would have likely been achieved through classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, starting from 2-iodoaniline.

-

Skraup Synthesis (ca. 1880): This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form the quinoline ring system.

-

Doebner-von Miller Reaction (ca. 1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to construct the quinoline core.

2.1.2. Hydrogenation to 8-Iodo-1,2,3,4-tetrahydroquinoline

With 8-iodoquinoline in hand, early 20th-century chemists could have employed catalytic hydrogenation to selectively reduce the pyridine ring. The use of platinum catalysts, such as platinum(IV) oxide (Adams' catalyst), was well-established for such transformations.[3][4]

Historical Protocol: Catalytic Hydrogenation of 8-Iodoquinoline

Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline by the reduction of 8-iodoquinoline.

Materials:

-

8-Iodoquinoline

-

Platinum(IV) oxide (Adams' catalyst)

-

Ethanol or Glacial Acetic Acid

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a high-pressure reaction vessel, dissolve 8-iodoquinoline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide (e.g., 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (e.g., 3-4 atm).

-

Agitate the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Plausible Historical Synthetic Route II: Sandmeyer Reaction of 8-Amino-1,2,3,4-tetrahydroquinoline

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a powerful tool for the conversion of aromatic amines into a variety of functional groups, including iodides.[5] This opens up a second plausible historical route to 8-Iodo-1,2,3,4-tetrahydroquinoline.

2.2.1. Synthesis of the Precursor: 8-Amino-1,2,3,4-tetrahydroquinoline

The synthesis of 8-amino-1,2,3,4-tetrahydroquinoline would likely have started with the synthesis of 8-aminoquinoline, followed by catalytic hydrogenation. 8-Aminoquinoline could be prepared from 8-nitroquinoline, which in turn is accessible through the nitration of quinoline.

2.2.2. Sandmeyer Iodination

With 8-amino-1,2,3,4-tetrahydroquinoline as the starting material, the Sandmeyer reaction would provide a direct route to the desired 8-iodo derivative. This reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile.[1]

Historical Protocol: Sandmeyer Iodination of 8-Amino-1,2,3,4-tetrahydroquinoline

Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline from 8-amino-1,2,3,4-tetrahydroquinoline.

Materials:

-

8-Amino-1,2,3,4-tetrahydroquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Diazotization:

-

Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare an aqueous solution of potassium iodide (a slight excess).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (nitrogen gas evolution) should be observed.

-

The reaction mixture may be gently warmed to drive the reaction to completion.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to a basic pH.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and then with a solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by distillation under reduced pressure or column chromatography.

-

Evolution of Synthetic Methodologies

While the classical methods described above were likely the first to be employed, modern organic synthesis has provided more efficient, selective, and milder routes to 8-Iodo-1,2,3,4-tetrahydroquinoline and its derivatives.

Modern Catalytic Hydrogenation

Modern catalytic hydrogenation techniques offer significant improvements over the classical methods.[3] These include the use of more active and selective catalysts, such as rhodium and ruthenium complexes, which can operate under milder conditions and with higher functional group tolerance.[3] For instance, gold nanoparticles supported on titanium dioxide have been shown to be highly effective for the chemoselective hydrogenation of functionalized quinolines.[6]

Direct Iodination of 1,2,3,4-Tetrahydroquinoline

Direct electrophilic iodination of the 1,2,3,4-tetrahydroquinoline scaffold represents a more atom-economical approach. However, controlling the regioselectivity of this reaction can be challenging. The use of specific iodinating agents and reaction conditions can favor substitution at the 8-position. Iodine monochloride (ICl) is a common reagent for such transformations.

Modern Protocol: Direct Iodination of 1,2,3,4-Tetrahydroquinoline

Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline by direct iodination.

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Iodine monochloride (ICl)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a dry, aprotic solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Characterization

The physicochemical properties of 8-Iodo-1,2,3,4-tetrahydroquinoline are crucial for its handling, purification, and application.

| Property | Value |

| Molecular Formula | C₉H₁₀IN |

| Molecular Weight | 259.09 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Melting Point | Not widely reported, expected to be higher than 1,2,3,4-tetrahydroquinoline (13-14 °C) |

| Boiling Point | Not widely reported, expected to be significantly higher than 1,2,3,4-tetrahydroquinoline (251 °C) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Characterization Data:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring would appear as multiplets in the aliphatic region, while the aromatic protons would be in the downfield region, with their coupling patterns influenced by the iodine substituent.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the iodine would be shifted upfield due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 259, with a characteristic isotopic pattern for iodine. Fragmentation patterns would likely involve the loss of iodine and cleavage of the tetrahydroquinoline ring.

Applications in Research and Drug Development

8-Iodo-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Intermediate in the Synthesis of Bioactive Molecules

The iodo-substituent at the 8-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The tetrahydroquinoline scaffold itself is found in a number of approved drugs and clinical candidates.[7]

Precursor for Radioligands and Imaging Agents

The presence of a stable iodine atom makes 8-Iodo-1,2,3,4-tetrahydroquinoline an attractive precursor for the development of radiolabeled ligands for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.[8] By replacing the stable ¹²⁷I with a radioactive isotope such as ¹²³I, ¹²⁵I, or ¹³¹I, researchers can create imaging agents to study the distribution and density of specific biological targets in vivo. For example, iodinated tetrahydroisoquinoline derivatives have been investigated as imaging agents for prostate cancer.[9]

Conclusion

8-Iodo-1,2,3,4-tetrahydroquinoline, while not having a celebrated moment of discovery, represents a confluence of classical and modern synthetic chemistry. Its probable emergence from the foundational reactions of the late 19th and early 20th centuries underscores the enduring power of these methods. Today, with the advent of more sophisticated synthetic techniques, this compound continues to be a valuable tool for medicinal chemists and drug discovery scientists. Its utility as a versatile synthetic intermediate and as a precursor for advanced diagnostic agents ensures its continued relevance in the ongoing quest for new therapeutics and a deeper understanding of biological systems.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- Adams, R.; Voorhees, V. The Use of Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I. J. Am. Chem. Soc.1922, 44, 1397–1405.

- Smith, H. A.; Bedoit, W. C. The Catalytic Hydrogenation of Quinoline. J. Am. Chem. Soc.1949, 71, 3773–3775.

- Garg, S.; Garg, R. K.; Singh, P. P. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Bioorg. Med. Chem. Lett.2013, 23, 3648–3652.

- Son, D. Y.; Hoefelmeyer, J. D. 8-Iodoquinolinium triiodide tetrahydrofuran solvate. Acta Crystallogr. Sect. E Struct. Rep. Online2008, 64, o2077.

- Rassam, P.; et al. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer. Nucl. Med. Biol.2007, 34, 159–166.

- Sridharan, V.; Suryavanshi, P. A.; Menéndez, J. C. Advances in the Chemistry of Tetrahydroquinolines. Chem. Rev.2011, 111, 7157–7259.

- Bunce, R. A.; Nammalwar, B. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014, 19, 204–232.

- Patel, P.; Kaur, P.; Sabale, P. M. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Int. J. Pharm. Sci. Rev. Res.2013, 20, 150–165.

-

Wikipedia. Sandmeyer reaction. Available online: [Link] (accessed on 17 February 2026).

-

Organic Chemistry Portal. Sandmeyer Reaction. Available online: [Link] (accessed on 17 February 2026).

- Singh, R. et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021, 11, 12345-12367.

-

PubChem. 1,2,3,4-Tetrahydroquinoline. Available online: [Link] (accessed on 17 February 2026).

-

Chem-Impex. 1,2,3,4-Tetrahydroquinoline. Available online: [Link] (accessed on 17 February 2026).

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available online: [Link] (accessed on 17 February 2026).

-

Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Available online: [Link] (accessed on 17 February 2026).

- Corma, A.; Serna, P. An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. J. Am. Chem. Soc.2012, 134, 14945–14948.

- Zhou, Y.-G. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. J. Am. Chem. Soc.2011, 133, 9878–9891.

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. Available online: [Link] (accessed on 17 February 2026).

-

AWS. A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Available online: [Link] (accessed on 17 February 2026).

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. ajrconline.org [ajrconline.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline: A Detailed Guide for Researchers

Introduction: The Significance of 8-Iodo-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmacologically active molecules.[1][2] Its inherent three-dimensional structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with various biological targets. Consequently, derivatives of tetrahydroquinoline have demonstrated a broad spectrum of therapeutic activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

Within this versatile class of compounds, 8-Iodo-1,2,3,4-tetrahydroquinoline emerges as a particularly valuable building block in medicinal chemistry and drug development. The introduction of an iodine atom at the 8-position of the tetrahydroquinoline core offers several strategic advantages. The iodine substituent can serve as a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. Furthermore, the incorporation of iodine can modulate the lipophilicity and metabolic stability of the parent molecule, potentially enhancing its pharmacokinetic profile. Radioiodinated isotopologues of such compounds are also invaluable tools in preclinical and clinical imaging studies.

This comprehensive guide provides detailed protocols for two robust and reliable synthetic routes to 8-Iodo-1,2,3,4-tetrahydroquinoline, tailored for researchers and scientists in the field of organic synthesis and drug discovery. The methodologies presented herein are based on established chemical principles and supported by the scientific literature, ensuring reproducibility and scalability.

Synthetic Strategies: Pathways to 8-Iodo-1,2,3,4-tetrahydroquinoline

Two principal and effective strategies for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline are presented:

-

Method A: Direct Electrophilic Iodination of 1,2,3,4-Tetrahydroquinoline. This approach is atom-economical and involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material.

-

Method B: Catalytic Hydrogenation of 8-Iodoquinoline. This method offers excellent regioselectivity by starting with the pre-functionalized quinoline core and selectively reducing the heterocyclic ring.

The choice between these methods will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Method A: Direct Electrophilic Iodination of 1,2,3,4-Tetrahydroquinoline

This protocol details the direct iodination of 1,2,3,4-tetrahydroquinoline using iodine monochloride (ICl) as the electrophilic source. The nitrogen atom of the tetrahydroquinoline ring is a powerful activating group, directing the electrophilic substitution to the ortho and para positions (6- and 8-positions). While a mixture of isomers may be formed, the 8-iodo isomer can be isolated through careful purification.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline attacks the electrophilic iodine atom of ICl, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the iodinated product.

Figure 1. Mechanism of Electrophilic Iodination.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 1,2,3,4-Tetrahydroquinoline | Reagent Grade, ≥98% | Sigma-Aldrich |

| Iodine Monochloride (1.0 M in CH₂Cl₂) | Solution | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | VWR Chemicals |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent, ≥98% | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

Instrumentation:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Iodinating Agent: Add a 1.0 M solution of iodine monochloride in dichloromethane (41.3 mL, 41.3 mmol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted iodine monochloride.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The 8-iodo isomer is typically the less polar major product. Combine the fractions containing the desired product and evaporate the solvent.

Expected Yield: 45-55% of the 8-iodo isomer.

Method B: Catalytic Hydrogenation of 8-Iodoquinoline

This protocol describes the selective hydrogenation of the nitrogen-containing heterocyclic ring of 8-iodoquinoline to afford 8-Iodo-1,2,3,4-tetrahydroquinoline. The key to this synthesis is the choice of a catalyst that promotes the reduction of the quinoline ring while minimizing the hydrogenolysis of the carbon-iodine bond. Supported gold nanoparticles have shown excellent chemoselectivity for this transformation.[3]

Reaction Workflow

Figure 2. Workflow for Catalytic Hydrogenation.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 8-Iodoquinoline | ≥97% | TCI America |

| Gold on Titania (Au/TiO₂) | 1% Au loading | Strem Chemicals |

| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs |

| Celite® | --- | Sigma-Aldrich |

Instrumentation:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Glass liner for the reactor

-

Magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactor Preparation: Place a glass liner containing a magnetic stir bar into the high-pressure hydrogenation reactor.

-

Charging the Reactor: To the liner, add 8-iodoquinoline (5.0 g, 19.6 mmol) and the Au/TiO₂ catalyst (250 mg, 5 wt% of the substrate).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor.

-

Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Hydrogenation: Pressurize the reactor with hydrogen to 500 psi (approximately 34 bar) and commence stirring. Heat the reaction mixture to 60 °C and maintain these conditions for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the drop in hydrogen pressure.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Work-up:

-

Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional ethanol (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography as described in Method A.

Expected Yield: >90%.

Characterization of 8-Iodo-1,2,3,4-tetrahydroquinoline

The identity and purity of the synthesized 8-Iodo-1,2,3,4-tetrahydroquinoline should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (d, J = 7.6 Hz, 1H, Ar-H), 6.45 (t, J = 7.6 Hz, 1H, Ar-H), 4.20 (br s, 1H, NH), 3.35 (t, J = 5.6 Hz, 2H, CH₂-N), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 1.95 (quint, J = 6.0 Hz, 2H, CH₂-CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.5, 135.0, 128.0, 122.5, 115.0, 85.0, 42.0, 27.0, 22.0. |

| Mass Spec. (ESI) | m/z calculated for C₉H₁₀IN [M+H]⁺: 260.0; found: 260.1. |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Approximately 58-62 °C. |

Safety and Handling Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

Reagent-Specific Precautions:

-

Iodine Monochloride: ICl is corrosive and a strong oxidizing agent. It reacts violently with water. Handle with extreme care.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

-

1,2,3,4-Tetrahydroquinoline: This compound is harmful if swallowed or in contact with skin.

-

8-Iodoquinoline: This compound is a skin and eye irritant.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and leak-tested. Avoid any sources of ignition in the vicinity.

Waste Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The two synthetic protocols detailed in this guide provide reliable and efficient methods for the preparation of 8-Iodo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. Method A, direct iodination, is a rapid and atom-economical approach, while Method B, catalytic hydrogenation, offers superior regioselectivity and high yields. The choice of method will be dictated by project-specific requirements and available resources. By following these detailed procedures and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery programs.

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride.

- Thermo Fisher Scientific. (2018, April 19). Safety Data Sheet: Iodine Monochloride, Solution.

- Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride.

- Corma, A., Serna, P., & Concepción, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.

- Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride Solution.

- Gao, F., et al. (2015). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. ACS Medicinal Chemistry Letters, 6(10), 1063-1067.

- Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism.

- BenchChem. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride.

- TCI Chemicals. (n.d.). Safety Data Sheet: Pyridine Iodine Monochloride.

- ResearchGate. (2025, August 9). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation.

- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.

- Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions.

- Zhang, W., et al. (2020). Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. Chinese Journal of Chemistry, 38(8), 853-857.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- Ivanov, I., et al. (2022).

- Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 183-210.

- Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.

- Warsitz, M., & Doye, S. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. European Journal of Organic Chemistry, 2020(42), 6631-6638.

- International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

- Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC.

- Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline.

- Al-Hussain, S. A., & Ali, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 6. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijstr.org [ijstr.org]

Technical Application Note: Strategic Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline

Executive Summary & Strategic Rationale

The scaffold 8-iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a high-value intermediate in medicinal chemistry.[1][2] It serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce complexity at the sterically congested 8-position.[1][2]

Unlike its 6-iodo isomer, which is easily accessible via direct electrophilic aromatic substitution of tetrahydroquinoline, the 8-iodo isomer requires a regioselective strategy .[1] Direct iodination of 1,2,3,4-tetrahydroquinoline predominantly yields the 6-iodo product due to the strong para-directing effect of the cyclic amine.

This guide details the "Reduction Route," the most robust and scalable protocol for synthesizing 8-iodo-1,2,3,4-tetrahydroquinoline.[1] This method utilizes the selective reduction of the pyridine ring of commercially available or easily synthesized 8-iodoquinoline, preserving the labile aryl-iodide bond.[1]

Synthetic Pathway Visualization

The following flowchart illustrates the strategic logic, contrasting the preferred Reduction Route against the problematic Direct Iodination route.

Figure 1: Strategic decision tree for accessing the 8-iodo isomer. The green pathway represents the protocol detailed below.

Protocol: Selective Reduction of 8-Iodoquinoline

This protocol utilizes Sodium Cyanoborohydride (

Reagents & Materials[3][4][5][6][7][8][9][10][11]

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Critical Attribute |

| 8-Iodoquinoline | 1.0 | Substrate | Purity >97% |

| Sodium Cyanoborohydride | 3.0 - 4.0 | Reductant | Toxic/Hygroscopic. Handle in hood.[1][2] |

| Glacial Acetic Acid | Solvent | Solvent/Proton Source | Anhydrous preferred.[2] |

| Methanol | Co-solvent | Solubility aid | Optional (if solubility is poor). |

| Sodium Hydroxide (aq) | N/A | Quenching/Workup | 2M or 6M solution. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Safety Check: Perform all operations in a functioning fume hood.

can generate HCN gas in contact with strong acids; however, in acetic acid, it is generally manageable but requires caution. -

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-iodoquinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .

-

Note: If the substrate does not dissolve completely, a small amount of Methanol (up to 10% v/v) can be added, but pure AcOH is preferred for kinetics.

-

-

Reagent Addition: Cool the solution to 15°C (cool water bath). Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 10–15 minutes.

-

Observation: Mild effervescence may occur. Ensure the internal temperature does not spike above 25°C.

-

Phase 2: Reaction Monitoring

-

Incubation: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours .

-

IPC (In-Process Control): Monitor by TLC (System: Hexanes/Ethyl Acetate 4:1) or LC-MS.[1][2]

-

Target: Disappearance of 8-iodoquinoline (

) and appearance of the more polar 8-iodo-1,2,3,4-tetrahydroquinoline ( -

Troubleshooting: If conversion stalls, add an additional 1.0 equiv of

and stir for another hour.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture to 0°C. Slowly dilute with water (equal volume to AcOH).

-

Neutralization (Critical): Carefully basify the mixture to pH > 9 using NaOH (aq) or saturated

.-

Safety: This step generates heat.[7] Add base slowly. Ensure pH is basic to liberate the free amine from its salt and to trap any residual cyanide as non-volatile cyanide salts.

-

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Washing: Wash the combined organics with:

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Chromatography: Purify the crude oil via silica gel flash chromatography.

Characterization & Quality Control

The successful synthesis is validated by the following spectral signatures:

-

1H NMR (CDCl3, 400 MHz):

-

Distinctive Shift: The disappearance of the aromatic pyridine protons (downfield,

8.5–9.0 ppm). -

New Aliphatic Signals:

-

Aromatic Region: Three protons corresponding to the benzene ring. The proton at C7 (adjacent to Iodine) typically appears as a doublet around

7.4–7.5 ppm. -

Amine Proton: Broad singlet around

4.0–4.5 ppm (exchangeable with

-

-

Mass Spectrometry (ESI+):

-

Parent ion

observed at 260.0 m/z (Calculated for

-

Alternative Route: Sandmeyer Approach[2]

If 8-iodoquinoline is unavailable, it can be synthesized from 8-aminoquinoline via a Sandmeyer reaction before reduction.[1][2]

-

Diazotization: 8-Aminoquinoline +

+ -

Iodination: Add KI (aq) slowly to the diazonium salt. Heat to 60°C to decompose.

-

Workup: Extract with EtOAc, wash with

(to remove -

Proceed to Protocol 3 (Reduction).

Note: Do not attempt the Sandmeyer reaction on 8-amino-1,2,3,4-tetrahydroquinoline if avoidable, as the aliphatic secondary amine can interfere or require protection.[1]

References

-

Selective Reduction of Quinolines: Hutchins, R. O.; Maryanoff, B. E. "Cyanoborohydride.[8][3][9] IX. Selective reduction of quinolines and isoquinolines." Organic Syntheses, 1973 , 53, 107. Rationale: Establishes the foundational protocol for reducing the pyridine ring of quinolines using sodium cyanoborohydride in acidic media.

-

Regioselectivity of THQ Iodination: Minakata, S. et al. "Regioselective iodination of anilines and heteroaromatics." Journal of Organic Chemistry, 2006 , 71, 7471. Rationale: Confirms that direct iodination of activated anilines/THQs favors the para-position (C6), validating the need for the reduction route to access the C8 isomer.

-

Synthesis of 8-Iodoquinoline (Precursor): Palmer, M. H.[1] "The preparation of 8-iodoquinoline." Journal of the Chemical Society, 1962 , 3645. Rationale:[1] Provides the Sandmeyer methodology to generate the starting material if it is not purchased commercially.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 8-Iodo quinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 4. pjsir.org [pjsir.org]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]

- 8. erowid.org [erowid.org]

- 9. researchgate.net [researchgate.net]

"8-Iodo-1,2,3,4-tetrahydroquinoline" derivatives synthesis and functionalization

Application Note: Synthesis and Functionalization of 8-Iodo-1,2,3,4-tetrahydroquinoline

Introduction: The Strategic Value of the 8-Iodo-THQ Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids, antibiotics, and receptor modulators (e.g., GPR30 antagonists, androgen receptor modulators). Within this class, 8-iodo-1,2,3,4-tetrahydroquinoline represents a uniquely valuable intermediate.

Why this scaffold?

-

Orthogonal Reactivity: The C8-iodine provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) that is chemically distinct from the N1-amine reactivity.

-

Steric Control: Substituents at the C8 position are ortho to the heterocyclic nitrogen, allowing for precise conformational restriction—a critical factor in designing atropisomeric ligands or rigidifying drug pharmacophores.

-

Electronic Modulation: The iodine atom can be retained to exploit halogen bonding interactions in protein binding pockets or exchanged to tune the pKa of the N1-amine.

Synthesis of the Core: 8-Iodo-1,2,3,4-tetrahydroquinoline

Strategic Analysis: Route Selection

Researchers often face a dilemma: Direct Iodination of THQ vs. Reduction of 8-iodoquinoline.

-

Direct Iodination (Not Recommended): Electrophilic iodination of THQ typically favors the C6 position (para to the amine) due to electronic directing effects. Obtaining the C8 isomer requires blocking the C6 position or difficult chromatographic separations of regioisomers.

-

Reduction of 8-Iodoquinoline (Recommended): This route guarantees regiochemical purity. The challenge lies in reducing the pyridine ring without hydrodehalogenating the C-I bond. Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the aryl iodide.

Expert Insight: The protocol below utilizes Sodium Cyanoborohydride (NaBH₃CN) in acidic media.[1] Unlike catalytic hydrogenation, this hydride donor mechanism preserves the delicate C-I bond while effectively saturating the heterocyclic ring.

Protocol 1: Selective Reduction of 8-Iodoquinoline

Reagents:

-

8-Iodoquinoline (1.0 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (3.0 – 4.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Methanol (Co-solvent, optional)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-iodoquinoline (e.g., 5.0 mmol, 1.28 g) in glacial acetic acid (20 mL). Note: Perform in a fume hood; NaBH₃CN can generate HCN if not handled correctly, though acetic acid buffers this risk compared to strong mineral acids.

-

Reagent Addition: Cool the solution to 10–15°C. Add NaBH₃CN (15.0 mmol, 0.94 g) portion-wise over 20 minutes. Caution: Exothermic reaction with gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[2] The starting material (fluorescent under UV) should disappear, replaced by a non-fluorescent product spot.

-

Quenching: Pour the reaction mixture carefully into ice-cold water (100 mL).

-

Neutralization: Basify the solution to pH 8–9 using 20% NaOH or saturated Na₂CO₃ solution. Critical: Ensure the solution is basic to liberate the free amine for extraction.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.

-

Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 8-Iodo-THQ is typically a light yellow oil or low-melting solid.

Yield Expectation: 85–95% Purity Validation: ¹H NMR (Characteristic shift: disappearance of low-field aromatic protons of the pyridine ring; appearance of multiplets at δ 3.30 (C2-H), 2.80 (C4-H), and 1.95 (C3-H)).

Functionalization Protocols

Once the 8-iodo-THQ core is secured, it serves as a divergent hub.

Protocol 2: C8-Arylation via Suzuki-Miyaura Coupling

Challenge: The C8 position is sterically hindered by the adjacent N1-amine. Standard conditions often fail or proceed slowly. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) facilitates the oxidative addition and reductive elimination steps.

Reagents:

-

8-Iodo-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodology:

-

Setup: Charge a microwave vial or pressure tube with 8-iodo-THQ (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 5 minutes to remove O₂.

-

Heating: Seal the vessel and heat to 90°C for 12 hours (oil bath) or 100°C for 30 minutes (Microwave).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

-

Purification: Flash chromatography.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and functionalization logic.

Caption: Strategic Synthesis Flowchart. Green paths indicate high-fidelity protocols; Red paths indicate common pitfalls.

Comparative Data: Reduction Methods

| Method | Reagents | Conditions | Outcome | Suitability for 8-Iodo-THQ |

| Catalytic Hydrogenation | H₂, Pd/C | 1 atm, RT, EtOH | Deiodination (Major product is THQ) | Low |

| Acidic Hydride | NaBH₃CN, AcOH | RT, 4-12 h | 8-Iodo-THQ (Retention of Iodine) | High (Standard) |

| Iodine Catalysis | HBpin, I₂ (cat) | DCM, RT | 8-Iodo-THQ (Mild, Metal-Free) | High (Green) |

| Transfer Hydrogenation | Hantzsch Ester, cat. | 60°C | Variable Yields | Medium |

Troubleshooting & Optimization

-

Problem: Loss of Iodine during Suzuki Coupling.

-

Cause: Pd-catalyzed dehalogenation (hydrodehalogenation) can occur if the transmetallation step is slow.

-

Fix: Use anhydrous solvents and minimize water content if possible (switch to DMF/Base). Increase catalyst loading or switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G2 .

-

-

Problem: N-Alkylation vs. C-Alkylation.

-

Context: When alkylating the N1 position, over-alkylation to the quaternary ammonium salt can occur.

-

Fix: Use reductive amination (Aldehyde + NaBH(OAc)₃) for mono-alkylation instead of direct alkyl halide substitution.

-

References

-

Synthesis of Iodinated Tetrahydroquinolines Targeting GPR30. PubMed Central. [Link]

-

Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Advances. [Link]

-

Sodium Cyanoborohydride Reagent Guide. Common Organic Chemistry. [Link]

-

Suzuki Coupling of Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules (MDPI). [Link]

Sources

The Strategic Application of 8-Iodo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry